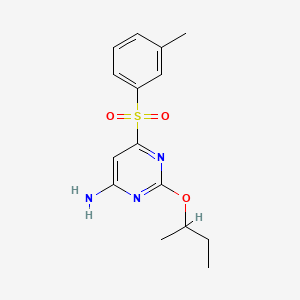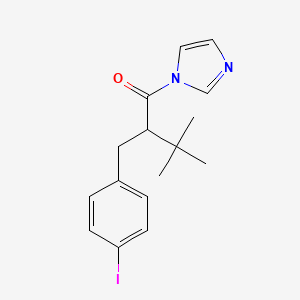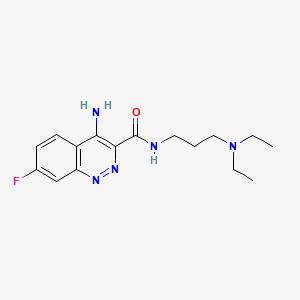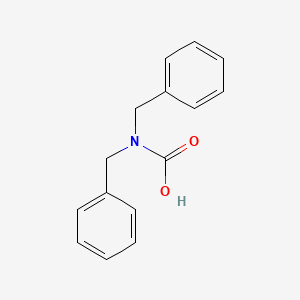
Dibenzylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylcarbamic acid is an organic compound characterized by the presence of a carbamic acid functional group attached to two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.
Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzyl carbamate and benzaldehyde.
Reduction: Benzylamine and other amines.
Substitution: Substituted carbamic acids with different functional groups.
Scientific Research Applications
Dibenzylcarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
N,N-Dibutylcarbamic Acid: Similar in structure but with butyl groups instead of benzyl groups.
N,N-Diethylcarbamic Acid: Contains ethyl groups instead of benzyl groups.
Phenylcarbamic Acid: Has a phenyl group attached to the carbamic acid functional group.
Uniqueness: Dibenzylcarbamic acid is unique due to the presence of two benzyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other carbamic acids and suitable for specialized applications in research and industry.
Properties
CAS No. |
292865-97-5 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
dibenzylcarbamic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
CHZKQSFSRJPGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
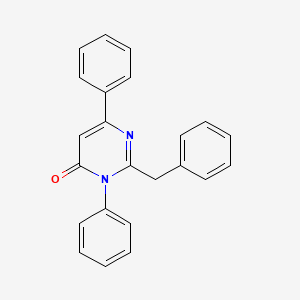
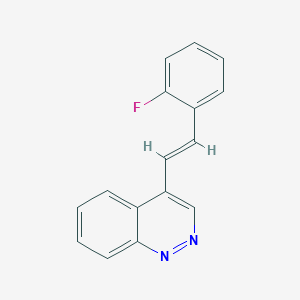
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)

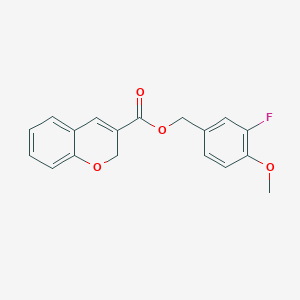
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
